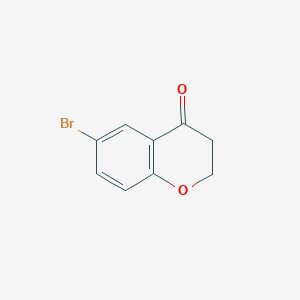
6-Bromochroman-4-one
Cat. No. B184902
Key on ui cas rn:
49660-57-3
M. Wt: 227.05 g/mol
InChI Key: PFLPVOXSUCCZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04548948
Procedure details


4-Bromophenol (105 g, 0.61 mole) was converted into methyl(4-bromophenoxy)propanoate by the method referred to in Description 11A. This ester (125 g, 0.48 mole) was then added slowly to concentrated sulphuric acid (500 ml) and the resulting yellow solution stirred at room temperature for 30 minutes. This solution was poured slowly into ice/water (5 liters) and the mixture extracted using ethyl acetate (2×700 ml). The organic solution was washed with 10% sodium carbonate solution (2×300 ml) and brine (1×300 ml), dried (Na2SO4) and evaporated to dryness to give a pale yellow solid. This was recrystallised from ethyl acetate/petroleum ether (60°-80° C.) to give the title compound as a white crystalline solid (43.4 g, 31%). M.p. 79°-80°.

Name
methyl(4-bromophenoxy)propanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
11A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
ester
Quantity
125 g
Type
reactant
Reaction Step Four


[Compound]
Name
ice water
Quantity
5 L
Type
solvent
Reaction Step Five

Name
Yield
31%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[CH3:9][C:10](OC1C=CC(Br)=CC=1)(C)[C:11]([O-])=[O:12].S(=O)(=O)(O)O>>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[O:8][CH2:9][CH2:10][C:11]2=[O:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
105 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)O
|
Step Two
|
Name
|
methyl(4-bromophenoxy)propanoate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)[O-])(C)OC1=CC=C(C=C1)Br
|
Step Three
[Compound]
|
Name
|
11A
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
ester
|
|
Quantity
|
125 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Five
[Compound]
|
Name
|
ice water
|
|
Quantity
|
5 L
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting yellow solution stirred at room temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture extracted
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic solution was washed with 10% sodium carbonate solution (2×300 ml) and brine (1×300 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a pale yellow solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This was recrystallised from ethyl acetate/petroleum ether (60°-80° C.)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C2C(CCOC2=CC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 43.4 g | |
| YIELD: PERCENTYIELD | 31% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
